molecular formula C7H13N B1387552 6-Methyl-3-aza-bicyclo[4.1.0]heptane CAS No. 910854-91-0

6-Methyl-3-aza-bicyclo[4.1.0]heptane

Cat. No.: B1387552
CAS No.: 910854-91-0
M. Wt: 111.18 g/mol
InChI Key: ZBMMYZWZFOMHSM-UHFFFAOYSA-N
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Description

6-Methyl-3-aza-bicyclo[410]heptane is a bicyclic compound characterized by a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-aza-bicyclo[4.1.0]heptane can be achieved through various methods. One common approach involves the transition-metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs platinum (II) or gold (I) catalysts to facilitate the formation of the bicyclic structure . Another method involves the oxidative cyclopropanation of aza-1,6-enynes, which can be performed under mild, transition-metal-free conditions .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired scale, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form functionalized derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring system.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and transition-metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

6-Methyl-3-aza-bicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, making the compound useful in studying biological systems and developing pharmaceuticals .

Comparison with Similar Compounds

6-Methyl-3-aza-bicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

The presence of the nitrogen atom in 6-Methyl-3-aza-bicyclo[41

Properties

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7-2-3-8-5-6(7)4-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMMYZWZFOMHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 2
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 3
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 4
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 5
6-Methyl-3-aza-bicyclo[4.1.0]heptane
Reactant of Route 6
6-Methyl-3-aza-bicyclo[4.1.0]heptane

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